molecular formula C17H16N2O3 B10978028 N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10978028
M. Wt: 296.32 g/mol
InChI Key: DFDDCJNNUNSRLF-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the nitro-substituted cyclopropane carboxylic acid with an amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with enzymes and receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of both the cyclopropane ring and the nitro group, which can impart distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H16N2O3/c1-11-7-8-13(9-16(11)19(21)22)18-17(20)15-10-14(15)12-5-3-2-4-6-12/h2-9,14-15H,10H2,1H3,(H,18,20)

InChI Key

DFDDCJNNUNSRLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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